molecular formula C8H12O2 B13088002 3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde

3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde

Cat. No.: B13088002
M. Wt: 140.18 g/mol
InChI Key: ATHHIGYRRDBABU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is an organic compound with a unique molecular structure characterized by a cyclopentane ring substituted with a dimethyl group, an oxo group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-oxocyclopentanone with a formylating agent to introduce the aldehyde group. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization and formylation processes .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the oxo group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3,3-Dimethyl-2-oxocyclopentane-1-carboxylic acid.

    Reduction: 3,3-Dimethyl-2-oxocyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an aldehyde and an oxo group on a cyclopentane ring makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3,3-dimethyl-2-oxocyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(5-9)7(8)10/h5-6H,3-4H2,1-2H3

InChI Key

ATHHIGYRRDBABU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C=O)C

Origin of Product

United States

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